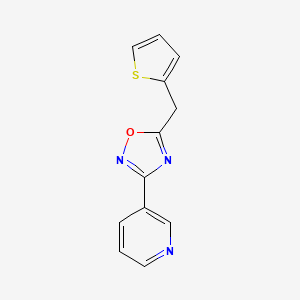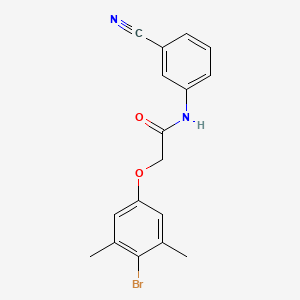![molecular formula C16H22N2O8 B4001164 4-[3-(4-methyl-2-nitrophenoxy)propyl]morpholine oxalate](/img/structure/B4001164.png)
4-[3-(4-methyl-2-nitrophenoxy)propyl]morpholine oxalate
Descripción general
Descripción
4-[3-(4-methyl-2-nitrophenoxy)propyl]morpholine oxalate is a useful research compound. Its molecular formula is C16H22N2O8 and its molecular weight is 370.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.13761566 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Sensing and Catalytic Applications
A phenolato-bridged dinuclear Ni(II) complex demonstrates selective fluorescent sensing capabilities for aqueous oxalate ions. This complex, through in situ formation involving morpholine derivatives, showcases turn-on fluorescent properties with potential applications in biological sensing and environmental monitoring (Patra et al., 2021).
Environmental and Biological Implications
The degradation of pollutants like 4-nitrophenol through the photo-Fenton process has been enhanced by using kaolinite supported ferric oxalate catalysts. This method emphasizes the role of ferric oxalate in environmental remediation and its effectiveness in degrading harmful organic compounds in water (Ayodele & Hameed, 2013).
Anticancer Research
Synthesis and characterization of morpholine-based metal(ii) complexes have shown potential in DNA/BSA interactions, cytotoxicity, and radical scavenging activities. These studies highlight the pharmaceutical applications of morpholine derivatives in designing anticancer agents (Sakthikumar et al., 2019).
Advanced Material Synthesis
Research into ligand backbone effects on zinc(II) complexes incorporating morpholine units has provided insights into bio-relevant catalytic activities, including DNA cleavage and phosphatase activity. These findings are crucial for developing new materials with biomedical applications (Chakraborty et al., 2014).
Hypoxia Detection
The development of fluorescent probes based on morpholine derivatives for detecting hypoxic cells emphasizes the importance of these compounds in biomedical research, particularly in understanding tumor environments and developing targeted therapies (Feng et al., 2016).
Propiedades
IUPAC Name |
4-[3-(4-methyl-2-nitrophenoxy)propyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.C2H2O4/c1-12-3-4-14(13(11-12)16(17)18)20-8-2-5-15-6-9-19-10-7-15;3-1(4)2(5)6/h3-4,11H,2,5-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLXHWXNHXVAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCOCC2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4001084.png)

![1-{2-[4-(benzyloxy)phenoxy]ethyl}pyrrolidine oxalate](/img/structure/B4001103.png)
![1-Benzyl-4-[2-(2-ethoxyphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4001109.png)

![8-[(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]quinoline](/img/structure/B4001119.png)
![N-[2-(4-bromo-2-chlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4001126.png)
![oxalic acid;N'-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B4001129.png)
![2-(4-bromo-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4001147.png)
![N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4001151.png)
![4-[3-(4-Methoxyphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4001158.png)
![ethyl 5-(4-ethoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4001169.png)
![2-[4-(4-Butan-2-ylphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4001178.png)
![1-[2-(3-Ethoxyphenoxy)ethyl]imidazole;oxalic acid](/img/structure/B4001184.png)
